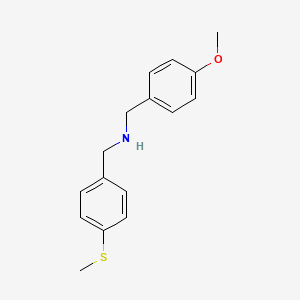

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine

Beschreibung

Structural Elucidation of (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named 1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine . This designation adheres to IUPAC rules for substituted amines, prioritizing the longest carbon chain and functional group hierarchy. Key components include:

- 4-methoxyphenyl group : A benzene ring substituted with a methoxy (-OCH₃) group at the para position.

- N-[(4-methylsulfanylphenyl)methyl] group : A secondary amine linked to a benzyl moiety bearing a methylsulfanyl (-SCH₃) group at the para position.

The methanamine backbone serves as the parent chain, with substituents assigned numerically to minimize numbering.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₉NOS , with a calculated molecular weight of 273.4 g/mol . This composition reflects:

| Component | Formula | Contribution to Molecular Formula |

|---|---|---|

| Carbon | C₁₆ | 16 atoms |

| Hydrogen | H₁₉ | 19 atoms |

| Nitrogen | N | 1 atom |

| Oxygen | O | 1 atom (methoxy group) |

| Sulfur | S | 1 atom (methylsulfanyl group) |

The molecular weight aligns with the sum of atomic masses:

$$ (16 \times 12.01) + (19 \times 1.008) + (14.01) + (16.00) + (32.07) = 273.4 \, \text{g/mol} $$.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While direct NMR data for this compound are not reported, spectral predictions are derived from analogous structures:

| Functional Group | Expected ¹H NMR Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.8–3.9 (s) | Singlet |

| Aromatic protons | 6.5–7.5 (m) | Multiplet |

| Methylsulfanyl (-SCH₃) | 2.2–2.3 (s) | Singlet |

| Methanamine (-CH₂-NH-) | 3.2–3.8 (t) | Triplet |

The methoxy group’s singlet reflects equivalent protons, while aromatic protons exhibit splitting due to adjacent substituents. The methanamine protons are deshielded by the adjacent amine group, leading to a triplet pattern.

Infrared (IR) Spectroscopy Fingerprint Analysis

Key absorption bands expected include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-O (methoxy) | 2800–2900 | C-O stretching (asymmetric/symmetric) |

| Aromatic C-H | 3000–3100 | Stretching (sp² C-H) |

| S-C (methylsulfanyl) | 700–800 | S-C stretching |

| N-H (secondary amine) | 3300–3500 | Stretching (N-H) |

The absence of reported IR data necessitates reliance on analogous compounds, such as 4-methoxybenzylamine.

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways include:

- Molecular ion peak : $$ m/z \, 273.4 $$ (C₁₆H₁₉NOS⁺).

- Loss of methoxy group : $$ m/z \, 257.4 $$ (C₁₅H₁₅NS⁺).

- Cleavage of methylsulfanyl group : $$ m/z \, 225.3 $$ (C₁₅H₁₇NO⁺).

Mass spectrometric data for structurally related amines, such as N-(4-methoxybenzyl)-N-methylamine, suggest similar fragmentation trends.

Crystallographic Studies and Three-Dimensional Conformational Analysis

No experimental crystallographic data are available for this compound. However, computational modeling predicts:

- Conformational preferences : Staggered arrangement of benzyl groups to minimize steric hindrance between the methoxy and methylsulfanyl substituents.

- Hydrogen bonding potential : Limited due to the absence of acidic protons (secondary amine).

- Electron density distribution : Electron-rich aromatic rings and electron-withdrawing methoxy/methylsulfanyl groups influence reactivity.

Structural analogs, such as bis(4-methoxybenzyl)amine, exhibit planar amine geometries stabilized by resonance.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJULWJLJSJYAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353359 | |

| Record name | (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355381-56-5 | |

| Record name | (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure

- Starting materials: 4-methoxybenzaldehyde and 4-methylsulfanylbenzylamine.

- Solvent: Methanol or toluene.

- Catalyst/Reducing agent: Sodium borohydride (NaBH4) or sodium tetrahydridoborate.

- Conditions: The aldehyde and amine are combined under reflux with azeotropic removal of water (using a Dean-Stark apparatus) to form an imine intermediate. Then, the reaction mixture is cooled, and NaBH4 is added portion-wise at low temperature (around 5°C). The mixture is then refluxed for 2–3 hours to complete reduction.

- Work-up: After cooling, the solvent is removed under reduced pressure, and the product is purified by crystallization or chromatography.

Example from Analogous Compound Synthesis

A related synthesis of bis-(4-methoxybenzyl)amine involved:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-methoxybenzaldehyde + 4-methoxybenzylamine in toluene, reflux with Dean-Stark trap (3 h) | Imine formation with water removal |

| 2 | Cooling to 5°C, addition of NaBH4 in MeOH, reflux 2 h | Reduction to amine |

| 3 | Concentration under vacuum, drying under high vacuum | Pure crystalline amine (98.6% purity) |

Yield: Quantitative (near 100%)

This procedure can be adapted by substituting 4-methoxybenzylamine with 4-methylsulfanylbenzylamine to obtain (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine.

Alternative Synthetic Routes

Nucleophilic Substitution

- Starting materials: 4-methoxybenzylamine and 4-(methylthio)benzyl halide (e.g., bromide or chloride).

- Mechanism: The amine nucleophile attacks the benzyl halide electrophile to form the secondary amine.

- Conditions: Typically performed in polar aprotic solvents like DMF or DMSO, with a base such as potassium carbonate to scavenge the released halide.

- Advantages: Straightforward and high-yielding if the benzyl halide is readily available.

Catalytic Hydrogenation Reduction

- Using palladium-catalyzed hydrogenation of corresponding imines or nitriles can also be employed to prepare substituted benzylamines.

- For example, 4-methoxybenzylamine can be synthesized by catalytic hydrogenation of 4-methoxybenzonitrile in the presence of Pd nanoparticles under mild conditions.

- This approach may be extended to synthesize the target amine by first preparing the corresponding imine or nitrile precursors containing the methylsulfanyl substituent.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-methoxybenzaldehyde + 4-methylsulfanylbenzylamine | NaBH4 in MeOH, reflux, Dean-Stark trap | High yield, straightforward | Requires aldehyde and amine |

| Nucleophilic Substitution | 4-methoxybenzylamine + 4-(methylthio)benzyl halide | Base (K2CO3), polar aprotic solvent | Simple, direct amine formation | Requires halide synthesis |

| Catalytic Hydrogenation | 4-methoxybenzonitrile + 4-(methylthio)benzyl nitrile | Pd catalyst, H2 gas, mild conditions | Mild, selective reduction | Requires nitrile or imine precursors |

Research Findings and Optimization Notes

- Purity and Yield: Reductive amination methods typically yield high purity products (>98%) with quantitative yields when carefully controlled.

- Reaction Monitoring: TLC and HPLC are effective for monitoring imine formation and reduction progress.

- Safety: The use of sodium borohydride is standard; however, care must be taken due to hydrogen gas evolution during reduction.

- Scalability: The reductive amination process is scalable and has been applied in industrial contexts for related benzylamine derivatives.

- Avoidance of Hazardous Reagents: Recent improvements in related amine syntheses emphasize avoiding highly hazardous reagents such as n-BuLi or LiHMDS, favoring safer reductive amination or catalytic hydrogenation routes.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the benzylamine moiety.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzylamine derivatives.

Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, including receptors involved in neurotransmission and other signaling pathways.

- Potential Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The presence of the methoxy group is often associated with enhanced bioactivity in central nervous system (CNS) agents .

Biochemical Research

This compound has been utilized in proteomics research as a biochemical probe. Its ability to selectively bind to specific proteins makes it valuable for studying protein interactions and functions.

- Proteomics Applications : The compound can be used to label proteins for mass spectrometry analysis, aiding in the identification of protein complexes and post-translational modifications .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, expanding its utility in organic synthesis.

- Synthesis of Derivatives : The amine group can participate in various coupling reactions, enabling the formation of derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Antidepressant Activity

A study focused on the synthesis of analogs based on this compound demonstrated promising antidepressant-like effects in rodent models. The analogs were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in mood regulation. The results indicated that modifications to the methylsulfanyl group significantly influenced MAO inhibition potency, suggesting a structure-activity relationship that merits further exploration .

Case Study 2: Protein Interaction Studies

In a proteomics study, this compound was employed as a tagging agent for identifying protein-protein interactions in cancer cells. The compound facilitated the isolation of target proteins through affinity chromatography, leading to the identification of novel interaction partners involved in tumorigenesis. This application highlights the compound's utility in elucidating complex biological networks .

Wirkmechanismus

The mechanism of action of (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are influenced by its methoxy and methylsulfanyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Groups

(a) Halogen-Substituted Analogs

- (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 418792-57-1): Replaces the methylsulfanyl group with a fluorine atom. Demonstrated commercial availability as a building block for drug discovery .

(b) Oxygen-Containing Analogs

- [Decyl-(4-methoxy-benzyl)-methyl-1-amine] (DMMA) :

- Features a long decyl chain instead of the methylsulfanyl group.

- Biological Activity : Significantly reduced inflammatory cytokines (TNF-α, IL-6) and inhibited JNK/p38 MAPK/NF-κB pathways in murine models of atopic dermatitis .

- The decyl chain may enhance membrane permeability but could reduce metabolic stability compared to the methylsulfanyl variant .

(c) Sulfur-Containing Analogs

- [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS 331970-71-9): Structural isomer with an ethyl linker on the methoxy-benzyl group.

Functional Group Modifications

(a) Morpholine Derivatives

- (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 726162-72-7):

(b) Sulfonamide Derivatives

- N-(4-Methoxy-benzyl)-2-nitrobenzenesulfonamide (CAS 171414-16-7): Replaces the methylsulfanyl-benzyl group with a sulfonamide.

Key Research Findings

- Anti-Inflammatory Potential: DMMA’s efficacy suggests that 4-methoxy-benzyl amines with hydrophobic substituents (e.g., decyl, methylsulfanyl) could synergistically modulate inflammatory pathways .

- Synthetic Challenges : Fukuyama amine synthesis, used for related compounds, often requires careful control of chemoselectivity to avoid byproducts like over-alkylated amines .

Biologische Aktivität

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNSO

- CAS Number : 355381-56-5

- Rotatable Bonds : 6

- Hydrogen Bond Donor Count : 1

- Topological Polar Surface Area : Not specified in the sources, but essential for understanding its solubility and permeability.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. The use of potassium carbonate as a base has been highlighted in studies for its efficiency in generating high yields with reduced environmental impact .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential anticancer properties and effects on neurotransmitter systems.

Anticancer Activity

Recent research has indicated that derivatives of benzylamines exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound have shown IC values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cells . These findings suggest that modifications in the benzylamine structure can enhance biological efficacy.

Neuropharmacological Effects

Studies have also reported that related compounds, such as 4-methylbenzylamine, stimulate food consumption and counteract the hypophagic effects induced by amphetamines. This suggests a potential role in appetite regulation through interactions with neurotransmitter pathways .

Case Studies

- Antiproliferative Effects :

- Neurotransmitter Interaction :

Data Summary

| Compound Name | IC (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | Not specified | U-937 | Antiproliferative activity |

| 4-Methylbenzylamine | 28 | Starved Mice | Hyperphagic response |

| Derivative Compounds | 5.7 - 12.2 | SK-MEL-1 | Induced apoptosis |

Q & A

What are the common synthetic routes for preparing (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine, and how are reaction conditions optimized?

Basic Research Focus

The synthesis typically involves coupling 4-methoxybenzylamine and 4-methylsulfanylbenzyl halides under basic conditions. A base such as sodium hydroxide or potassium carbonate is used in solvents like dichloromethane or toluene under reflux . Optimization includes adjusting stoichiometry, temperature (e.g., 80–110°C), and purification via chromatography or recrystallization. Multi-step protocols (e.g., Fukuyama amine synthesis) may employ protective groups like nitrobenzenesulfonamide to enhance regioselectivity .

How can the regioselectivity of nucleophilic substitution reactions at the methylsulfanyl group be controlled?

Advanced Research Focus

Regioselectivity is influenced by electronic and steric factors. The methylsulfanyl (-SMe) group is electron-rich, making it susceptible to electrophilic attacks. Computational models (e.g., DFT calculations) predict activation barriers for substitution pathways . Experimentally, directing groups (e.g., nitrobenzenesulfonamide in Fukuyama synthesis) or transition metal catalysts can steer reactivity toward specific positions. For example, palladium-mediated cross-coupling may favor C-S bond activation at the methylsulfanyl moiety .

What analytical techniques are recommended for confirming the three-dimensional structure of this compound?

Basic Research Focus

X-ray crystallography is the gold standard for resolving 3D conformation, particularly for verifying dihedral angles between benzyl rings . Complementary methods include:

- NMR Spectroscopy : H and C NMR to assess coupling constants and spatial proximity of protons (e.g., NOESY for through-space interactions).

- Computational Chemistry : Molecular dynamics simulations (e.g., using Gaussian or Schrödinger software) to predict stable conformers .

How does computational modeling predict the biological activity of this compound, and what limitations exist?

Advanced Research Focus

Docking studies (e.g., AutoDock Vina) simulate interactions with targets like enzymes or receptors. For instance, the methoxy group may form hydrogen bonds with catalytic residues, while the methylsulfanyl group enhances lipophilicity for membrane penetration . Limitations include:

- Force Field Accuracy : Parameters for sulfur-containing groups may lack precision.

- Solvent Effects : Implicit solvent models (e.g., PBSA) may underestimate desolvation penalties.

Validation requires correlating computational predictions with in vitro assays (e.g., enzyme inhibition IC) .

What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Advanced Research Focus

Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

- Prodrug Design : Masking polar groups (e.g., converting amines to carbamates) to improve absorption .

- Metabolite Identification : LC-MS/MS to detect in vivo degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) .

- Pharmacokinetic Modeling : Compartmental analysis to assess tissue distribution and clearance rates .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The methoxy group (-OMe) is electron-donating, activating the benzyl ring toward electrophilic substitution, while the methylsulfanyl (-SMe) group is weakly donating but polarizable. In Suzuki-Miyaura coupling, the -SMe group may coordinate palladium, altering catalytic cycles. Hammett σ values can quantify substituent effects: σ(OMe) = -0.27 vs. σ(SMe) = 0.15, indicating divergent electronic impacts .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

Scale-up hurdles include:

- Purification : Column chromatography becomes impractical; alternatives include crystallization (solvent screening via DSC/TGA) or continuous flow reactors .

- Byproduct Formation : Thermal degradation of -SMe groups at high concentrations; mitigated by inert atmospheres (N) and low-temperature processing .

- Regulatory Compliance : Ensuring residual solvent levels (e.g., toluene ≤ 890 ppm) meet ICH guidelines .

How can structural analogs of this compound be designed to enhance metabolic stability?

Advanced Research Focus

Modifications include:

- Isosteric Replacement : Substituting -SMe with CF or methylsulfonyl (-SOMe) to reduce oxidative metabolism .

- Steric Shielding : Introducing bulky groups (e.g., tert-butyl) near labile sites to hinder enzyme access .

Metabolic stability is assessed via hepatic microsome assays (e.g., human liver microsomes + NADPH) with LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.